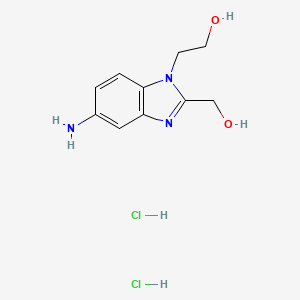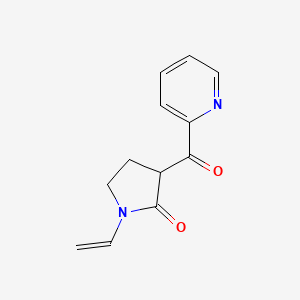
3-クロロ-2-(3-メトキシフェノキシ)フェニルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-Chloro-2-(3-methoxyphenoxy)aniline has several applications in scientific research:
作用機序
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Based on its structural similarity to other phenylamine compounds, it may undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Phenylamine compounds are known to be involved in various biochemical reactions, including the pictet-spengler reaction and the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
生化学分析
Biochemical Properties
3-Chloro-2-(3-methoxyphenoxy)phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
3-Chloro-2-(3-methoxyphenoxy)phenylamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. This compound can also impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-(3-methoxyphenoxy)phenylamine involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and overall biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-(3-methoxyphenoxy)phenylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can undergo chemical degradation under certain conditions, leading to the formation of inactive or toxic byproducts. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-(3-methoxyphenoxy)phenylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels .
Metabolic Pathways
3-Chloro-2-(3-methoxyphenoxy)phenylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into different metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity. Additionally, the compound can affect metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-2-(3-methoxyphenoxy)phenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria or nucleus, where it can exert its biological effects .
Subcellular Localization
3-Chloro-2-(3-methoxyphenoxy)phenylamine exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these subcellular regions .
準備方法
The synthesis of 3-Chloro-2-(3-methoxyphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with 3-methoxyphenol under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated under reflux to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
化学反応の分析
3-Chloro-2-(3-methoxyphenoxy)aniline undergoes various chemical reactions, including:
類似化合物との比較
3-Chloro-2-(3-methoxyphenoxy)aniline can be compared with similar compounds such as:
3-Chloro-2-(2-methoxyethoxy)phenylamine: This compound has a similar structure but with an ethoxy group instead of a phenoxy group.
3-Chlorodiphenylamine: This compound lacks the methoxy group, making it less polar and potentially altering its reactivity.
3-Methoxyphenethylamine: This compound has a different substitution pattern on the phenyl ring, affecting its chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of 3-Chloro-2-(3-methoxyphenoxy)aniline, making it a valuable compound in various research fields.
特性
IUPAC Name |
3-chloro-2-(3-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-9-4-2-5-10(8-9)17-13-11(14)6-3-7-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYXTQHMAUUBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)


![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)


